Mangoral

Description

BenchChem offers high-quality Mangoral suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mangoral including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

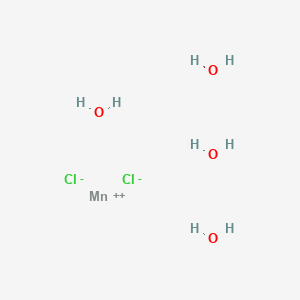

IUPAC Name |

manganese(2+);dichloride;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFDGXZLMLFIJV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H8MnO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mangoral: A Technical Deep Dive into its Mechanism of Action for Liver MRI

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Mangoral, an oral manganese-based contrast agent for Magnetic Resonance Imaging (MRI) of the liver. It is designed to provide a comprehensive resource for researchers, scientists, and drug development professionals working with contrast agents and liver imaging. Mangoral is being developed as a safer alternative to gadolinium-based contrast agents (GBCAs), particularly for patients with severe renal impairment who are at risk of nephrogenic systemic fibrosis (NSF).[1][2][3]

Core Mechanism of Action: From Oral Ingestion to Hepatocyte-Specific Contrast

Mangoral, with its active substance manganese (II) chloride tetrahydrate, functions as a positive contrast agent, primarily shortening the T1 relaxation time of tissues in which it accumulates.[2][4] This results in a brighter signal on T1-weighted MR images. The core of its mechanism lies in its targeted biodistribution to the liver following oral administration.

The process begins with the oral ingestion of Mangoral, which is formulated as a powder mixed with water.[5] The formulation includes L-alanine and Vitamin D3, which act as absorption promoters to enhance the gastrointestinal uptake of manganese.[5][6] Following absorption in the small intestine, the manganese ions are transported via the portal vein directly to the liver.[5]

In the liver, manganese undergoes a significant first-pass effect, with up to 98% of the absorbed manganese being taken up by hepatocytes.[4] This high level of hepatocyte-specific uptake is the key to its function as a liver-specific contrast agent. The manganese ions are actively transported into the hepatocytes through specific metal ion transporters.[5] This selective accumulation within healthy liver cells, and not in pathological tissues such as metastases which lack these specific transport mechanisms, creates a significant contrast difference.[7] Normal liver parenchyma appears hyperintense (brighter) on T1-weighted images, while liver lesions, which do not accumulate manganese, remain hypointense (darker).[7] This enhanced contrast improves the detection and delineation of focal liver lesions.[7][8]

Following its diagnostic window, the manganese is excreted from the hepatocytes into the bile.[5] This hepatobiliary route of excretion minimizes systemic exposure and renal clearance, a key safety advantage for patients with compromised kidney function.[7]

Cellular Uptake and Transport: The Role of ZIP and ZNT Transporters

The selective uptake of manganese by hepatocytes is a finely regulated process mediated by a family of metal transporters. The primary transporters involved are from the Zrt- and Irt-like protein (ZIP) and the Zn transporter (ZNT) families.

-

ZIP14 (SLC39A14): Located on the basolateral membrane of hepatocytes (the side facing the blood sinusoids), ZIP14 is the primary transporter responsible for the uptake of manganese from the portal blood into the liver cells.

-

ZIP8 (SLC39A8): Situated on the apical (canalicular) membrane of the hepatocytes, which borders the bile canaliculi, ZIP8 plays a role in the reuptake of manganese from the bile, contributing to manganese homeostasis within the liver.

-

ZNT10 (SLC30A10): Also located on the apical membrane, ZNT10 is responsible for the excretion of manganese from the hepatocytes into the bile, facilitating its elimination from the body.

This coordinated action of transporters ensures the efficient uptake and subsequent excretion of manganese by the liver, forming the biological basis for Mangoral's efficacy as a liver-specific MRI contrast agent.

Quantitative Data Presentation

The following tables summarize the key quantitative data available for Mangoral (CMC-001) and provide a comparison with a standard gadolinium-based contrast agent.

| Parameter | Value | Study Population | Source |

| Optimal Dose for Efficacy | 0.8 g | Healthy Volunteers | [6] |

| Diagnostic Time Window | 2 to 6 hours post-administration | Patients with Liver Metastases | |

| Peak Liver Signal Intensity Enhancement | ~55% increase from baseline | Patients with Liver Metastases | [3] |

| Time to Peak Liver SI Enhancement | 3 hours post-administration | Patients with Liver Metastases | [3] |

Table 1: Pharmacodynamic Properties of Mangoral (CMC-001) in Liver MRI

| Time Post-Administration | Median Liver Signal Intensity Enhancement (%) | Median Liver-Lesion Contrast |

| 1 hour | 24.7% | 0.29 |

| 2 hours | 37.2% | 0.36 |

| 3 hours | 54.9% | 0.37 |

| 6 hours | 47.3% | 0.36 |

Table 2: Time Course of Liver Enhancement with Mangoral (0.8g and 1.6g pooled data)

| Parameter | Mangoral (Oral) | Gadobenate Dimeglumine (Intravenous) | Finding | Source |

| Lesion Visualization | Comparable | Comparable | No significant difference | [8][9] |

| Number of Detected Lesions | Comparable | Comparable | No significant difference | [8][9] |

| Lesion Border Delineation Score (Mean) | 2.4 - 2.9 (post-contrast) | Not reported in direct comparison | Statistically significant improvement over unenhanced MRI (p < 0.001) | [8][9] |

| Lesion Contrast Score (Mean) | 2.8 - 3.3 (post-contrast) | Not reported in direct comparison | Statistically significant improvement over unenhanced MRI (p < 0.001) | [8][9] |

| Liver-to-Lesion Contrast Ratio | Significantly higher than unenhanced MRI | Not reported in direct comparison | - | [8] |

| Contrast-to-Noise Ratio | Significantly higher than unenhanced MRI | Not reported in direct comparison | - | [8] |

Table 3: Comparative Efficacy of Mangoral vs. Gadobenate Dimeglumine

Note: Specific r1 and r2 relaxivity values for Mangoral within liver tissue are not publicly available in the reviewed literature. The provided data on signal intensity enhancement serves as a quantitative measure of its contrast-generating capability.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of oral manganese-based contrast agents for liver MRI.

Preclinical Evaluation of Oral Manganese in a Rodent Model of Hepatic Tumors

Objective: To assess the efficacy of orally administered manganese chloride for enhancing the detection of hepatic tumors in a rat model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used. Hepatic tumors are induced, for example, by intrahepatic implantation of tumor cells.

-

Contrast Agent Administration: Rats are fasted overnight (approximately 18 hours) prior to contrast agent administration. Manganese chloride (in a formulation similar to Mangoral, potentially with absorption enhancers) is administered orally via gavage at varying doses (e.g., 100-1500 µmol/kg). A control group receives a vehicle solution.[10]

-

In Vivo MRI:

-

Imaging System: A 1.5T or higher clinical or preclinical MRI scanner is used.

-

Imaging Protocol:

-

Pre-contrast: T1-weighted (e.g., spin-echo or gradient-echo) and T2-weighted sequences of the liver are acquired.

-

Post-contrast: Imaging is performed at multiple time points after oral administration (e.g., 1, 2, 3, and 6 hours) using the same T1-weighted sequences.[11]

-

-

Image Analysis: Regions of interest (ROIs) are drawn on the liver parenchyma and tumor tissue on the T1-weighted images. Signal-to-noise ratio (SNR) of the liver and contrast-to-noise ratio (CNR) between the liver and tumor are calculated at each time point.[10]

-

-

Ex Vivo Relaxometry:

-

Immediately following the final imaging session, animals are euthanized.

-

The liver, tumors, and other organs of interest (e.g., pancreas, kidney, heart) are excised.

-

T1 and T2 relaxation times of the tissue samples are measured using a relaxometer at a relevant magnetic field strength.[10]

-

-

Biodistribution Analysis (Optional):

-

A separate cohort of animals can be administered radiolabeled manganese (e.g., 54Mn).

-

At various time points post-administration, animals are euthanized, and organs are harvested.

-

The amount of radioactivity in each organ is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).[12]

-

Clinical Trial Protocol for Mangoral in Patients with Liver Lesions (Based on SPARKLE Phase III Trial Design)

Objective: To evaluate the safety and diagnostic efficacy of Mangoral for the visualization of focal liver lesions in patients with severe renal impairment.[1]

Methodology:

-

Study Design: A multicenter, open-label, single-arm study. Each patient serves as their own control.[1]

-

Patient Population: Adult patients with known or suspected focal liver lesions and severe renal impairment (e.g., eGFR < 30 mL/min/1.73 m²).[1]

-

Contrast Agent Administration: A single oral dose of Mangoral (e.g., 800 mg manganese chloride tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3) is self-administered by the patient 2-3 hours before the MRI scan.[8]

-

MRI Protocol:

-

Unenhanced MRI: A baseline MRI of the liver is performed without a contrast agent. This includes T1-weighted (in- and out-of-phase), T2-weighted, and diffusion-weighted imaging (DWI) sequences.

-

Mangoral-Enhanced MRI: Following the 2-3 hour uptake period, a post-contrast MRI is performed using at least a T1-weighted sequence (e.g., a breath-hold 3D gradient-echo sequence).[11]

-

-

Image Evaluation:

-

The unenhanced and Mangoral-enhanced MRI scans are evaluated by at least three independent, blinded radiologists.

-

Primary Efficacy Endpoints:

-

Secondary Efficacy Endpoints:

-

Number of detected lesions.

-

Lesion size measurements.

-

Reader confidence.

-

Quantitative analysis of liver-to-lesion contrast and contrast-to-noise ratios.[8]

-

-

-

Safety Assessment: Basic safety parameters, including adverse events and clinical laboratory tests, are monitored for a specified period (e.g., 72 hours) after Mangoral administration.[13]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of Mangoral's mechanism of action and evaluation.

References

- 1. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New study shows Mangoral’s lesion visualization as effective as gadolinium contrast agent – ASCELIA [ascelia.com]

- 3. researchgate.net [researchgate.net]

- 4. A new manganese-based oral contrast agent (CMC-001) for liver MRI: pharmacological and pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Manganese chloride tetrahydrate (CMC-001) enhanced liver MRI: evaluation of efficacy and safety in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mriquestions.com [mriquestions.com]

- 8. researchgate.net [researchgate.net]

- 9. QUANTITATIVE DISTRIBUTION OF PARTICULATE MATERIAL (MANGANESE DIOXIDE) ADMINISTERED INTRAVENOUSLY TO THE DOG, RABBIT, GUINEA PIG, RAT, CHICKEN, AND TURTLE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orally administered manganese chloride: enhanced detection of hepatic tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biodistribution and PET Imaging of pharmacokinetics of manganese in mice using Manganese-52 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral Manganese Chloride Tetrahydrate: A Novel Magnetic Resonance Liver Imaging Agent for Patients With Renal Impairment: Efficacy, Safety, and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of manganese chloride tetrahydrate in MRI

An In-depth Technical Guide to the Chemical Properties of Manganese Chloride Tetrahydrate in MRI

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Manganese in MRI

Magnetic Resonance Imaging (MRI) is a premier non-invasive diagnostic tool, providing exceptional soft-tissue contrast. The utility of MRI can be significantly enhanced through the use of contrast agents. While gadolinium-based contrast agents (GBCAs) have been the clinical standard, concerns regarding nephrogenic systemic fibrosis and gadolinium deposition have spurred research into safer alternatives.[1][2] Manganese(II) ions (Mn²⁺) have emerged as a compelling alternative, primarily utilized in preclinical research through a technique known as Manganese-Enhanced MRI (MEMRI).[3][4]

Manganese is an essential trace element, naturally involved in various biological processes, unlike the exogenous gadolinium.[1][5] Its utility in MRI stems from the paramagnetic properties of the Mn²⁺ ion, which has five unpaired electrons.[1][6] This configuration effectively shortens the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity, leading to a strong positive contrast (bright signal) on T1-weighted images.[3][4][7]

Manganese chloride tetrahydrate (MnCl₂·4H₂O) is the most common salt used for these applications due to its high solubility and straightforward preparation.[8][9][10] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental protocols relevant to its application as an MRI contrast agent.

Core Chemical and Physical Properties

Manganese chloride tetrahydrate is a pink, crystalline solid.[9][10] Its fundamental properties are crucial for its preparation and application in a biological context.

| Property | Value | Source |

| Chemical Formula | MnCl₂·4H₂O | [8][10] |

| Molar Mass | 197.91 g/mol | [8][9] |

| Appearance | Pink crystalline solid | [9][10] |

| Solubility | Soluble in water and ethanol | [9] |

| pH of Aqueous Solution | ~ 4 (mildly acidic) | [10] |

| Structure | Consists of octahedral cis-[Mn(H₂O)₄Cl₂] molecules | [10] |

Mechanism of Action in MRI

Paramagnetic Properties and Relaxivity

The efficacy of a T1 contrast agent is quantified by its relaxivity (r1), which measures the increase in the relaxation rate (1/T1) of water protons per unit concentration of the agent.[6][7][11] Mn²⁺ is a highly effective paramagnetic agent due to its five unpaired electrons, long electronic relaxation time, and labile water exchange.[6] These properties facilitate efficient energy transfer from excited water protons, significantly shortening T1 and enhancing signal intensity on T1-weighted images.[1][12]

Biological Mechanism: A Calcium Analog

A key feature of MEMRI is its ability to provide functional and physiological information. This is possible because the Mn²⁺ ion is a biological analog of the calcium ion (Ca²⁺).[3][4][13] Due to their similar charge and ionic radius, Mn²⁺ can enter excitable cells, such as neurons and cardiomyocytes, through voltage-gated calcium channels (VGCCs).[3][4][14] This uptake is activity-dependent; regions with higher neuronal or cellular activity exhibit greater Ca²⁺ influx and, consequently, greater Mn²⁺ accumulation.[3][15] This allows MEMRI to be used for applications such as:

-

Activity-Induced Mapping: Visualizing brain regions that are active in response to a specific stimulus.[4][15]

-

Neuronal Tract Tracing: Once inside a neuron, Mn²⁺ is transported anterogradely along axons via microtubule-based transport and can cross synapses to adjacent neurons, enabling the mapping of neural circuits in vivo.[3][4][14]

-

Viability Imaging: In tissues like the myocardium, healthy cells with active calcium handling will take up Mn²⁺, while non-viable or infarcted tissue will not, allowing for direct visualization of viable heart muscle.[13][16]

Quantitative Data for MRI Applications

The following tables summarize key quantitative parameters for manganese chloride tetrahydrate derived from preclinical studies.

Table 1: Relaxivity of Manganese(II) Agents

Relaxivity is highly dependent on the molecular environment, magnetic field strength, and temperature.

| Agent/Condition | Magnetic Field | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Source |

| MnCl₂ | 1.5 T | ~4.9 | ~34.5 | ~7.0 | [11] |

| MnCl₂ | 3.0 T | - | Higher than at 1.5 T | - | [17] |

| Mn-DPDP (Teslascan™) | Not Specified | 2.8 | 3.7 | 1.3 | [6][7] |

| MnO Nanocolloids (ManOC) | 3.0 T | 4.1 ± 0.9 | 18.9 ± 1.1 | 4.6 | [6] |

| Mn-EDTA complex (albumin-bound) | 0.47 T (20 MHz) | 46-51 | - | - |

Table 2: In Vivo Biodistribution in Mice (Subcutaneous Injection)

Data from a study using subcutaneous injection of MnCl₂ in CD-1 mice, with Mn content measured by ICP-AES.[5][18]

| Organ | Dose | Peak Mn Concentration Time | % T1 Reduction at Peak (approx.) |

| Liver | 0.2 mmol/kg | 2 hours | 60-80% |

| Kidneys | 0.2 mmol/kg | 2 hours | 60-80% |

| Heart | 0.2 mmol/kg | 2 hours | 60-80% |

| Skeletal Muscle | 0.4 mmol/kg | 24 hours | >50% |

| Spleen | 0.2-0.4 mmol/kg | 2 hours | Not specified |

| Lungs | 0.2-0.4 mmol/kg | 2 hours | Not specified |

Note: Doubling the dose to 0.4 mmol/kg did not produce further T1 enhancement in the heart, liver, or kidneys.[5][18]

Table 3: Acute Toxicity (LD50) of MnCl₂

Toxicity is a major consideration; doses must be carefully optimized to minimize adverse effects while achieving sufficient contrast.[19]

| Administration Route | Species | LD50 (mmol/kg) | LD50 (mg/kg) | Source |

| Intraperitoneal (i.p.) | Mouse | 0.73 | ~144 | [5] |

| Subcutaneous (s.c.) | Mouse | 1.62 | ~320 | [5] |

| Intravenous (i.v.) | Rat | - | 93 (significant adverse effects) | [19] |

| Intravenous (i.v.) | Mouse | - | 38 (significant adverse effects) | [19] |

Experimental Protocols

Protocol 1: Preparation of MnCl₂ Solution for In Vivo Injection

This protocol describes the preparation of a buffered 100 mM MnCl₂ solution suitable for systemic administration in animal models.[20]

Materials:

-

Manganese chloride tetrahydrate (MnCl₂·4H₂O, FW: 197.91 g/mol )

-

Bicine (B94160) (FW: 163.17 g/mol )

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Sterile, deionized water

-

0.22 µm sterile filter

Methodology:

-

Prepare Bicine Buffer: Dissolve 1.63 g of bicine in 100 mL of sterile water to create a 100 mM solution.

-

Adjust pH: Adjust the pH of the bicine solution to 7.4 using NaOH. A physiological pH is critical to avoid discomfort and adverse reactions upon injection.[19]

-

Sterilize Buffer: Sterilize the buffered solution, either by autoclaving or by passing it through a 0.22 µm filter.

-

Prepare MnCl₂ Solution: Aseptically dissolve 98.95 mg of MnCl₂·4H₂O into 5 mL of the sterile, pH-adjusted bicine buffer. This yields a final concentration of 100 mM MnCl₂.

-

Final Check: Ensure the solution is clear and free of particulates before drawing it into a sterile syringe for injection.

Protocol 2: Protocol for Activation-Induced MEMRI (AIM-MRI) in Rodents

This protocol provides a generalized workflow for an AIM-MRI experiment to map brain activity.

Methodology:

-

Animal Preparation:

-

Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame or suitable animal holder for the MRI scanner.[20]

-

Monitor vital signs (respiration, temperature) throughout the experiment.

-

For intravenous (i.v.) administration, catheterize the tail vein or femoral vein. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, no catheterization is needed.[15][19]

-

-

Baseline MRI Acquisition:

-

Acquire pre-contrast (baseline) T1-weighted anatomical scans and a quantitative T1 map of the brain. A fast T1 mapping technique is recommended for accuracy.[15]

-

-

MnCl₂ Administration & Stimulation:

-

Administer the prepared MnCl₂ solution. The route and dose depend on the experimental goal and must be optimized. Common systemic doses range from 20 mg/kg to 100 mg/kg.[15][19][20]

-

For AIM-MRI, apply the desired stimulus (e.g., sensory, pharmacological) during or after Mn²⁺ administration to promote its uptake in active brain regions.[4][15]

-

Note: For some protocols, particularly those targeting the brain, transient disruption of the blood-brain barrier (BBB) with mannitol (B672) may be employed to increase Mn²⁺ delivery, though this adds complexity and potential confounds.[19][21]

-

-

Post-Contrast MRI Acquisition:

-

Acquire post-contrast T1-weighted images and T1 maps at specific time points after administration.

-

The optimal imaging window varies. Peak Mn²⁺ concentration in the brain parenchyma typically occurs 24-48 hours after a single systemic injection, as extracellular Mn²⁺ clears, leaving the intracellular signal.[22][23]

-

-

Data Analysis:

-

Co-register the pre- and post-contrast images.

-

Calculate the change in signal intensity on T1-weighted images or, more quantitatively, the change in the relaxation rate (ΔR1 = 1/T1_post - 1/T1_pre).

-

Statistically map the regions with significant signal enhancement to identify areas of neuronal activation.

-

Visualizations: Pathways and Workflows

Conclusion and Future Outlook

Manganese chloride tetrahydrate is a powerful and versatile contrast agent for preclinical MRI. Its ability to act as a calcium analog provides unique biological insights that are not achievable with conventional extracellular agents like GBCAs. The capacity to trace neuronal connections, map brain activity, and assess cell viability in vivo makes MEMRI an invaluable tool in neuroscience, cardiology, and oncology research.[3][16][24]

However, the translation of MEMRI to clinical practice is hindered by the neurotoxicity associated with free manganese ions.[5][19] Chronic exposure can lead to a Parkinson's-like neurological disorder known as manganism.[25] Therefore, current research focuses on optimizing administration protocols to use the lowest effective dose and developing novel chelated manganese agents or nanoparticles that improve safety and targeting while retaining the favorable relaxivity and biological interactivity of the manganese ion.[6][7] As these challenges are addressed, manganese-based agents hold the promise of becoming a safer and more functionally informative class of contrast agents in the clinical setting.

References

- 1. Oral Manganese Chloride Tetrahydrate: A Novel Magnetic Resonance Liver Imaging Agent for Patients With Renal Impairment: Efficacy, Safety, and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Manganese-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases [frontiersin.org]

- 5. Time‐course manganese chloride biodistribution and manganese‐induced MRI contrast in mouse organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Manganese Chloride Tetrahydrate | Cl2Mn.4H2O | CID 643989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Manganese(II) chloride - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. benthamopen.com [benthamopen.com]

- 13. Manganese-based MRI: A sensitive and safe way to directly visualize heart cell viability | Stanford Cardiovascular Institute | Stanford Medicine [med.stanford.edu]

- 14. Manganese enhanced MRI (MEMRI): neurophysiological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.unito.it [iris.unito.it]

- 16. Manganese-enhanced MRI of the myocardium | Heart [heart.bmj.com]

- 17. researchgate.net [researchgate.net]

- 18. Time-course manganese chloride biodistribution and manganese-induced MRI contrast in mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mri-q.com [mri-q.com]

- 20. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Editorial: Manganese-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience [frontiersin.org]

- 23. Manganese Dynamics in Mouse Brain After Systemic MnCl2 Administration for Activation-Induced Manganese-Enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) | Springer Nature Experiments [experiments.springernature.com]

- 25. mdpi.com [mdpi.com]

Preclinical Research on Mangoral: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mangoral (manganese chloride tetrahydrate), an orally administered contrast agent, is under development for magnetic resonance imaging (MRI) of the liver, specifically targeting patients with severe renal impairment for whom gadolinium-based contrast agents are contraindicated. This technical guide provides a comprehensive overview of the core preclinical research that has underpinned the clinical development of Mangoral. The document details the mechanism of action, pharmacokinetics, biodistribution, efficacy in liver lesion detection, and the safety profile of Mangoral's active pharmaceutical ingredient, manganese chloride, as established in various preclinical models. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the underlying scientific principles and methodologies.

Introduction

Mangoral is a novel oral contrast agent designed to enhance the visualization of focal liver lesions in MRI.[1] Its active component is manganese (II) chloride tetrahydrate, which is formulated with L-alanine and vitamin D3 to promote absorption.[1][2] The primary advantage of Mangoral is its potential to provide a safe and effective alternative for patients with compromised kidney function who are at risk of developing nephrogenic systemic fibrosis (NSF) from gadolinium-based contrast agents.[3] This document synthesizes the key findings from preclinical studies that have evaluated the fundamental properties of Mangoral.

Mechanism of Action

Following oral administration, Mangoral is absorbed in the small intestine and transported to the liver via the portal vein. The manganese ions (Mn²⁺) are taken up by hepatocytes through calcium channels.[4] This uptake into healthy liver cells leads to a shortening of the T1 relaxation time, resulting in signal enhancement on T1-weighted MR images.[5][6] Liver metastases and other focal lesions, which typically lack normal hepatocytes, do not accumulate manganese to the same extent and therefore appear as hypo-intense regions against the enhanced liver parenchyma.[5][7] The manganese is subsequently eliminated from the body primarily through the biliary system.[1]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered manganese chloride. The majority of the available data comes from studies in rats.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of oral manganese chloride in Sprague-Dawley rats.

| Parameter | Value | Animal Model | Dosage | Reference |

| Tmax (Time to Maximum Concentration) | 0.25 hours | Sprague-Dawley Rat | 6.0 mg Mn/kg | [8] |

| Cmax (Maximum Concentration) | 0.296 µg/mL | Sprague-Dawley Rat | 6.0 mg Mn/kg | [8] |

| Oral Bioavailability | ~13% | Sprague-Dawley Rat | 6.0 mg Mn/kg | [8] |

| Terminal Half-life (t1/2) | 4.56 hours | Sprague-Dawley Rat | 6.0 mg Mn/kg | [8] |

| Apparent Clearance (CL/F) | 3.2 L/h·kg | Sprague-Dawley Rat | 6.0 mg Mn/kg | [8] |

Experimental Protocol: Pharmacokinetic Study in Rats

A representative protocol for assessing the pharmacokinetics of oral manganese chloride in rats is outlined below.

References

- 1. A new manganese-based oral contrast agent (CMC-001) for liver MRI: pharmacological and pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Manganese Chloride Tetrahydrate: A Novel Magnetic Resonance Liver Imaging Agent for Patients With Renal Impairment: Efficacy, Safety, and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Development Mangoral – ASCELIA [ascelia.com]

- 4. orbi.umons.ac.be [orbi.umons.ac.be]

- 5. Orally administered manganese chloride: enhanced detection of hepatic tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatic metastases: rat models for imaging research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Toxicokinetics of Manganese Chloride and Methylcyclopentadienyl Manganese Tricarbonyl (MMT) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of an Oral Contrast Agent: A Technical Guide to the Pharmacokinetics and Biodistribution of Oral Manganese

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of oral manganese-based contrast agents (MBCAs), with a focus on their application in magnetic resonance imaging (MRI), particularly for liver visualization. The information presented is intended for researchers, scientists, and professionals involved in drug development and medical imaging.

Manganese, an essential trace element, possesses paramagnetic properties that make it a viable alternative to gadolinium-based contrast agents (GBCAs).[1][2] The development of oral formulations, such as those containing manganese (II) chloride tetrahydrate (e.g., ACE-MBCA, also known as Orviglance or CMC-001), offers a targeted approach for liver imaging with a favorable safety profile, especially for patients with severe renal impairment where GBCAs pose a risk.[3][4][5][6]

Pharmacokinetics: The Body's Handling of Oral Manganese

The pharmacokinetic profile of oral manganese is characterized by controlled absorption, a pronounced first-pass hepatic effect, and primary excretion through the biliary system. This pathway minimizes systemic exposure compared to intravenous administration.[7]

Absorption

Orally administered manganese is absorbed in the small intestine.[8] The natural absorption of dietary manganese is relatively low, typically ranging from 1% to 5%.[8][9] However, formulations of oral MBCAs often include absorption promoters, such as L-alanine and vitamin D3, to increase intestinal uptake sufficiently for a diagnostic effect in the liver.[1][2][10] The absorption rate can be influenced by factors like iron status, with an inverse relationship observed.[8]

Distribution and First-Pass Effect

Following absorption from the gastrointestinal tract, manganese enters the portal vein and is transported directly to the liver.[4][5][10] The liver exerts a very high first-pass effect, taking up as much as 95-98% of the absorbed manganese.[1][7] This efficient hepatic uptake is the cornerstone of its use as a liver-specific contrast agent. The uptake into hepatocytes is facilitated by the high density of mitochondria in these cells, as manganese is involved in mitochondrial functions.[2][7][11]

In the bloodstream, the small fraction of manganese that bypasses the initial liver uptake binds to proteins such as albumin, α2-macroglobulin, and transferrin for transport.[8][9][12]

Metabolism

As an essential element, manganese is not metabolized in the traditional sense but is crucial for the function of numerous enzymes involved in amino acid, cholesterol, and carbohydrate metabolism.[8][12] The body maintains stable tissue concentrations through tightly regulated homeostatic mechanisms controlling both absorption and excretion.[8][9]

Excretion

The primary route of elimination for absorbed manganese is through biliary excretion into the feces.[8][9][13] The liver removes manganese from the blood, conjugates it with bile, and secretes it into the intestine.[9] A small portion may be reabsorbed in an enterohepatic circulation process.[9] Very little manganese is excreted via urine.[8][13] The biological half-life of manganese in the body has been reported to be between 13 and 37 days.[13]

Pharmacokinetic Parameters of Oral Manganese

| Parameter | Description | Citation(s) |

| Route of Administration | Oral | [1] |

| Absorption Site | Small Intestine | [8] |

| Bioavailability (Typical) | 1-5% (can be enhanced with promoters) | [1][8][9] |

| First-Pass Effect | High hepatic first-pass uptake (up to 98%) | [1][7] |

| Plasma Protein Binding | Binds to albumin, α2-macroglobulin, and transferrin | [8][9][12] |

| Primary Excretion Route | Biliary excretion into feces | [8][9][13] |

| Half-Life | 13-37 days | [13] |

Biodistribution and MRI Enhancement

The biodistribution of orally administered manganese is predominantly localized to the hepatobiliary system, which is leveraged for diagnostic imaging.

Liver and Biliary System

Normal, functioning hepatocytes readily take up manganese.[4][10] This accumulation of paramagnetic Mn(II) ions shortens the longitudinal relaxation time (T1) of surrounding water protons.[2][4][5] On T1-weighted MRI scans, this results in a significant increase in the signal intensity of healthy liver parenchyma.[7][10]

In contrast, most focal liver lesions, such as metastases, do not contain functioning hepatocytes and therefore do not accumulate manganese.[10] This creates a marked difference in signal intensity, making lesions appear hypointense (dark) against the hyperintense (bright) background of the enhanced, healthy liver tissue.[4][5] This improved contrast enhances the detection and delineation of liver lesions.[4] Clinical studies have demonstrated a diagnostic window of approximately 2 to 6 hours after administration.[2][14]

Systemic Distribution

Due to the high first-pass effect, oral administration results in minimal systemic exposure to manganese compared to intravenous injection.[1][7] Consequently, significant enhancement in other mitochondria-rich organs like the pancreas and kidneys is not typically observed with oral formulations.[7] This targeted delivery to the enterohepatic circulation is a key safety advantage of the oral route.[7]

Quantitative MRI Enhancement with Oral Manganese (CMC-001/ACE-MBCA)

| Dose (MnCl₂) | Time Point | Liver Signal Intensity (SI) Enhancement | Liver-Lesion Contrast (LLC) Enhancement | Citation(s) |

| 0.8 g & 1.6 g (pooled) | 1 hour | 24.7% | Increases from 0.19 to 0.29 | [14] |

| 0.8 g & 1.6 g (pooled) | 2 hours | 37.2% | Increases to 0.36 | [14] |

| 0.8 g & 1.6 g (pooled) | 3 hours | 54.9% (Peak) | Increases to 0.37 | [2][14] |

| 0.8 g & 1.6 g (pooled) | 6 hours | 47.3% | Stays at 0.36 | [2][14] |

Data represents median values from a clinical study. No statistically significant differences were found between the 0.8 g and 1.6 g doses.[14]

Key Experimental Protocols

Preclinical Evaluation in Rodent Models

A common protocol for evaluating oral manganese contrast agents in preclinical settings involves administration by oral gavage to rats or mice.

-

Animal Model: Sprague-Dawley rats are frequently used.[15][16]

-

Formulation: Manganese chloride is dissolved in water, often with uptake promoters like L-alanine and vitamin D3.[15]

-

Administration: The solution is administered directly into the stomach using a gavage needle. Dosages in studies have varied, for example, from 2.29 mg/100g to 20.6 mg/100g weight in rats.[15]

-

Imaging: MRI is performed at baseline and at various time points post-administration (e.g., 24 and 48 hours) using T1-weighted sequences to assess signal enhancement in the target organs.[15]

-

Biodistribution Analysis: After the final imaging session, animals are euthanized, and tissues (liver, kidney, brain, etc.) are harvested. Manganese concentration in the tissues is quantified using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[15]

Clinical Trial Protocol for Liver Imaging

Clinical studies evaluate the safety and efficacy of oral manganese agents in human subjects.

-

Patient Population: Patients with known or suspected focal liver lesions, such as metastases.[4][14]

-

Contrast Agent: A powder containing manganese chloride tetrahydrate (e.g., 0.8 g or 1.6 g), along with excipients, is reconstituted in water (e.g., 400 mL).[10][14]

-

Administration: Patients, typically after a period of fasting, ingest the solution.[17]

-

Imaging Protocol:

-

Scanner: 1.5T or 3T MRI scanner.

-

Sequences: A breath-hold T1-weighted gradient echo (GRE) sequence is a standard for quantitative analysis.[14]

-

Time Points: MRI scans are acquired pre-contrast (baseline) and at multiple time points post-ingestion, such as 1, 2, 3, and 6 hours, to evaluate the time course of enhancement.[14]

-

-

Analysis: Quantitative analysis involves placing regions of interest (ROIs) on healthy liver tissue and on lesions to calculate the percentage of signal intensity enhancement and the liver-lesion contrast.[14]

Manganese Quantification in Tissues via ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the concentration of trace elements, including manganese, in biological samples.[18][19]

-

Sample Preparation:

-

Harvested tissue samples (e.g., from preclinical studies) are weighed accurately.[18][20]

-

A micro-scale acid digestion procedure is performed. Samples are placed in digestion vessels with a strong acid mixture (e.g., nitric acid, sulfuric acid).[18][21]

-

The vessels are heated, often in a microwave digestion system, to break down the organic matrix and bring the manganese into solution.[21]

-

-

Analysis:

-

The digested sample solution is introduced into the ICP-MS instrument.

-

The sample is nebulized into an aerosol and transported into a high-temperature argon plasma (~6000-10,000 K).

-

The intense heat atomizes and ionizes the manganese atoms.

-

The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

A detector counts the ions for specific manganese isotopes, allowing for precise quantification of its concentration in the original tissue sample, often expressed in μg/g or ppm.[22]

-

Visualized Pathways and Workflows

References

- 1. A new manganese-based oral contrast agent (CMC-001) for liver MRI: pharmacological and pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Manganese Chloride Tetrahydrate: A Novel Magnetic Resonance Liver Imaging Agent for Patients With Renal Impairment: Efficacy, Safety, and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral Manganese Chloride Tetrahydrate: A Novel Magnetic Resonance Liver Imaging Agent for Patients With Renal Impairment: Efficacy, Safety, and Clinical Implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Lesion Visualization of an Oral Manganese Contrast Agent Compared to Unenhanced MRI and Gadobenate Dimeglumine in Patients Undergoing Liver Magnetic Resonance Imaging for Evaluation of Colorectal Cancer Metastases: Centralized Assessment of a Randomized, Crossover, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lesion Visualization of an Oral Manganese Contrast Agent Compared to Unenhanced MRI and Gadobenate Dimeglumine in Patients Undergoing Liver Magnetic Resonance Imaging for Evaluation of Colorectal Cancer Metastases: Centralized Assessment of a Randomized, Crossover, Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

- 8. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]

- 9. Nutritional aspects of manganese homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. auntminnie.com [auntminnie.com]

- 11. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Gut to brain: essential micronutrient and trace element manganese transport, function and toxicity [frontiersin.org]

- 13. Manganese – a scoping review for Nordic Nutrition Recommendations 2023 | Food & Nutrition Research [foodandnutritionresearch.net]

- 14. Manganese-based oral contrast agent for liver magnetic resonance imaging: evaluation of the time course and dose response of liver signal intensity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oral manganese as an MRI contrast agent for the detection of nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ingested manganese chloride as a contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Manganese Accumulation and its Effects on Hearing Loss by ICP-MS [sites.google.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. Inductively coupled plasma mass spectrometry determination of hepatic copper, manganese, selenium, and zinc concentrations in relation to sample amount and storage duration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biospectra.us [biospectra.us]

- 22. researchgate.net [researchgate.net]

The Role of Mangoral in the Detection of Focal Liver Lesions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic Resonance Imaging (MRI) is a cornerstone in the detection and characterization of focal liver lesions. The use of contrast agents is often crucial for enhancing the conspicuity of these lesions against the surrounding liver parenchyma. For decades, gadolinium-based contrast agents (GBCAs) have been the standard of care. However, concerns regarding gadolinium deposition and the risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment have necessitated the development of safer alternatives.[1] Mangoral, an oral manganese-based contrast agent, has emerged as a promising solution, particularly for patients in whom the use of GBCAs is medically inadvisable.[1] This technical guide provides an in-depth overview of Mangoral, its mechanism of action, clinical trial data, and experimental protocols relevant to its application in liver imaging.

Mechanism of Action: Hepatocyte-Directed Contrast Enhancement

Mangoral's efficacy as a liver-specific contrast agent stems from its active uptake by hepatocytes. After oral administration, manganese is absorbed from the small intestine and transported to the liver via the portal vein.[2][3] Normal, functioning hepatocytes selectively take up the manganese, leading to a shortening of the T1 relaxation time of the liver parenchyma.[3] This results in a significant increase in signal intensity of the healthy liver tissue on T1-weighted MRI images.[4]

Focal liver lesions, such as metastases, which are composed of cells that do not share the manganese uptake mechanisms of hepatocytes, do not accumulate the contrast agent.[5] Consequently, these lesions appear hypointense relative to the enhanced, hyperintense background of the normal liver parenchyma, thereby improving lesion detection and delineation.[3] Mangoral is subsequently excreted from the body primarily through the biliary system.[2]

Clinical Development and Efficacy

Mangoral has undergone several clinical trials to evaluate its safety and efficacy. A key focus of its development has been for use in patients with severe renal impairment, a population at risk for NSF from GBCAs.[1] The product has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for this indication.[6]

Pivotal Phase 3 Study (SPARKLE)

The SPARKLE trial (NCT04119843) is a multicenter, open-label, pivotal Phase 3 study designed to assess the safety and diagnostic efficacy of Mangoral in participants with known or suspected focal liver lesions and severe renal impairment.[7][8][9] The primary objective is to demonstrate improved lesion visualization with Mangoral-enhanced MRI compared to unenhanced MRI.[7][8][9]

The following protocol provides a detailed overview of the methodology employed in the SPARKLE trial.[7][10][11]

1. Patient Population:

-

Inclusion Criteria:

-

Exclusion Criteria:

2. Study Drug Administration:

-

A single oral dose of Mangoral is administered.[9] The formulation consists of 800 mg manganese (II) chloride tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3, mixed with 200 mL of water.[2][9]

3. MRI Acquisition:

-

Unenhanced MRI: A baseline MRI of the liver is performed without a contrast agent.[12]

-

Mangoral-Enhanced MRI: MRI is performed within a few hours (typically a 4-hour window) after the oral administration of Mangoral.[1][2]

-

Imaging Parameters: Standard liver MRI sequences are utilized, including T1-weighted and T2-weighted images.[2]

4. Efficacy Endpoints:

-

Primary Endpoints: The primary efficacy variables are the visualization of detected focal liver lesions in a combined MRI (CMRI: Mangoral-enhanced plus unenhanced MRI) reading compared to unenhanced MRI alone.[7][10] This is assessed based on:

-

Secondary Endpoints: These include the number of lesions detected, lesion size measurements, and reader confidence in lesion localization.[3][7]

5. Image Evaluation:

-

The MRI scans are evaluated centrally by three independent, blinded readers experienced in liver imaging.[1][9]

-

A fourth reader tracks and matches lesions across the different imaging sets to ensure consistency.[10]

Quantitative Data and Comparative Efficacy

Data from clinical studies have demonstrated the potential of Mangoral in improving the diagnosis of focal liver lesions. An independent re-read of a Phase 2 crossover study directly compared Mangoral-enhanced MRI with both unenhanced MRI and gadobenate dimeglumine-enhanced MRI (a GBCA) in patients with colorectal cancer and suspected liver metastases.[3][6]

The results indicated that Mangoral-enhanced MRI was statistically superior to unenhanced MRI for lesion visualization and detected a greater number of lesions.[3][13] Furthermore, the study concluded that Mangoral's performance in visualizing and detecting liver metastases was comparable to that of gadobenate dimeglumine.[3][13]

| Efficacy Parameter | Unenhanced MRI | Mangoral-Enhanced MRI | p-value | Reference |

| Mean Lesion Border Delineation Score | 1.8 - 2.3 | 2.4 - 2.9 | < 0.001 | [3][13] |

| Mean Lesion Contrast Score | 1.8 - 2.3 | 2.8 - 3.3 | < 0.001 | [3][13] |

| Mean Number of Additional Lesions Detected (vs. Unenhanced) | N/A | 0.4 - 0.8 | - | [3][13] |

| Scores are ranges across three independent readers. Higher scores indicate better outcomes. |

| Comparison | Outcome | Reference |

| Mangoral-Enhanced MRI vs. Gadobenate Dimeglumine-Enhanced MRI | Comparable visualization and detection of colorectal liver metastases. No significant differences in visualization parameters. | [3][6][13] |

Safety and Tolerability

Across six Phase 1 and Phase 2 clinical trials, Mangoral has been reported to have a good safety profile with no serious safety concerns raised.[1] This is a critical advantage, especially in the target population of patients with severe renal impairment who are at risk for adverse events from GBCAs.[1][12]

Conclusion

Mangoral represents a significant advancement in liver imaging, offering a safe and effective diagnostic option for the detection of focal liver lesions, particularly in patients with compromised renal function. Its unique mechanism of hepatocyte-specific uptake provides excellent contrast between lesions and normal liver parenchyma. Clinical trial data have demonstrated its superiority over unenhanced MRI and its comparability to a standard gadolinium-based contrast agent. As the first oral imaging drug being developed for liver MRI, Mangoral addresses a critical unmet medical need and has the potential to become an important tool in the diagnostic armamentarium for oncologic imaging.[14]

References

- 1. Clinical Development Mangoral – ASCELIA [ascelia.com]

- 2. storage.mfn.se [storage.mfn.se]

- 3. Lesion Visualization of an Oral Manganese Contrast Agent Compared to Unenhanced MRI and Gadobenate Dimeglumine in Patients Undergoing Liver Magnetic Resonance Imaging for Evaluation of Colorectal Cancer Metastases: Centralized Assessment of a Randomized, Crossover, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mb.cision.com [mb.cision.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Safety and Diagnostic Efficacy of Mangoral in Participants With Focal Liver Lesions and Reduced Kidney Function [clinicaltrials.stanford.edu]

- 9. Safety and Diagnostic Efficacy of Mangoral in Participants With Focal Liver Lesions and Reduced Kidney Function | Clinical Research Trial Listing [centerwatch.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Facebook [cancer.gov]

- 12. Rally | Help Researchers Advance an Oral Contrast for MRI in Liver Lesions [rally.massgeneralbrigham.org]

- 13. Lesion Visualization of an Oral Manganese Contrast Agent Compared to Unenhanced MRI and Gadobenate Dimeglumine in Patients Undergoing Liver Magnetic Resonance Imaging for Evaluation of Colorectal Cancer Metastases: Centralized Assessment of a Randomized, Crossover, Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. firstwordpharma.com [firstwordpharma.com]

The Development of Mangoral (Orviglance) for Liver Imaging in Patients with Renal Impairment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of diagnostic imaging for patients with severe renal impairment is poised for a significant advancement with the development of Mangoral (now known as Orviglance). This oral manganese-based contrast agent is being specifically developed to address the unmet clinical need for a safe and effective alternative to gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI) of the liver in this patient population. Patients with severe renal insufficiency are at a heightened risk of developing Nephrogenic Systemic Fibrosis (NSF), a rare but serious and potentially fatal condition linked to the use of GBCAs.[1] Mangoral offers a promising solution by providing robust liver-specific contrast enhancement without the associated risks of gadolinium. This technical guide provides an in-depth overview of the development of Mangoral, summarizing key clinical trial data, experimental protocols, and its mechanism of action.

Introduction: The Unmet Need

Gadolinium-based contrast agents are the current standard for enhancing MRI scans. However, their use in patients with an estimated glomerular filtration rate (eGFR) below 30 mL/min/1.73 m² is contraindicated or requires extreme caution due to the risk of NSF.[1] This leaves a critical diagnostic gap for a significant patient population, particularly cancer patients with suspected liver metastases who often present with compromised renal function. Unenhanced MRI, the current alternative, offers suboptimal visualization of liver lesions, potentially impacting patient management and survival.[2]

Mangoral, an oral formulation of manganese chloride tetrahydrate, has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for its potential to address this critical unmet need.[1]

Mechanism of Action

Mangoral's efficacy as a liver-specific MRI contrast agent stems from the paramagnetic properties of the manganese ion (Mn²⁺).

-

Oral Administration and Absorption: Following oral administration, manganese is absorbed in the small intestine.

-

Hepatocyte Uptake: The absorbed manganese is transported to the liver, where it is taken up by healthy hepatocytes.

-

T1 Shortening: Manganese ions shorten the T1 relaxation time of surrounding water protons. This results in a significant increase in signal intensity on T1-weighted MRI images, leading to a bright enhancement of normal liver parenchyma.

-

Lesion Conspicuity: Liver metastases and other focal liver lesions, which are typically composed of cells that do not take up manganese, do not show this enhancement. This creates a high contrast between the enhanced healthy liver tissue and the unenhanced lesions, thereby improving their detection and delineation.

-

Biliary Excretion: The manganese is subsequently excreted from the liver via the biliary system.

Clinical Development Program

The clinical development of Mangoral has encompassed a comprehensive program of nine studies, including Phase I, II, and III trials, involving a total of 286 patients and healthy volunteers.[3]

Phase I and II Studies

A total of six Phase I and II clinical trials have been completed, establishing the safety and efficacy profile of Mangoral.[1] While detailed quantitative data from all of these early-phase trials are not publicly available, a key Phase II study provides significant insights into the agent's performance.

A randomized, crossover Phase II study was conducted at the Karolinska Institute to compare Orviglance-enhanced MRI with unenhanced MRI and gadobenate dimeglumine-enhanced MRI in 20 patients with colorectal cancer metastases.[4] The results demonstrated that Orviglance-enhanced MRI was statistically superior to unenhanced MRI for both lesion visualization and the number of detected lesions.[4] Furthermore, the performance of Orviglance was found to be similar to that of the gadolinium-based contrast agent.[4]

A consolidated re-evaluation of imaging data from 178 individuals from the Phase I and II studies, performed by an independent blinded reader, showed a 33% increase in lesion detection with Orviglance-enhanced MRI compared to unenhanced MRI.[5] This analysis also demonstrated significant improvements in lesion visualization, conspicuity (p-value <0.0001), and delineation (p-value <0.0001).[5]

Table 1: Summary of Key Efficacy Findings from Phase II and Re-evaluation Studies

| Parameter | Orviglance-enhanced MRI vs. Unenhanced MRI | Orviglance-enhanced MRI vs. Gadobenate Dimeglumine-enhanced MRI |

| Lesion Visualization | Statistically significant superior visualization[4] | Similar performance[4] |

| Number of Detected Lesions | Statistically significant greater number of lesions detected[4] | Similar performance[4] |

| Lesion Detection (Re-evaluation) | 33% more lesions detected[5] | Not directly compared in this analysis |

| Lesion Conspicuity (Re-evaluation) | p-value <0.0001[5] | Not directly compared in this analysis |

| Lesion Delineation (Re-evaluation) | p-value <0.0001[5] | Not directly compared in this analysis |

Phase III Pivotal Study: SPARKLE

The SPARKLE (Safety and Diagnostic Efficacy of Mangoral in Participants With Focal Liver Lesions and Reduced Kidney Function) trial is a global, multicenter, open-label, pivotal Phase III study designed to confirm the safety and efficacy of Mangoral in the target patient population.

-

Objective: To evaluate the safety and diagnostic efficacy of Mangoral in liver MRI in participants with known or suspected focal liver lesions and severe renal impairment.

-

Study Design: A multicenter, open-label study where each patient serves as their own control.

-

Patient Population: Up to 200 adult male and female participants with severely reduced renal function (eGFR < 30 mL/min/1.73 m²) and known or suspected focal liver lesions.

-

Intervention: A single oral dose of Mangoral. The optimal dose was determined to be 800 mg based on Phase I/II studies.[3]

-

Imaging Protocol: MRI of the liver is performed before and within a few hours after the oral administration of Mangoral.

-

Primary Efficacy Endpoint: The primary endpoint is the visualization of detected focal liver lesions in the combined Mangoral-enhanced and unenhanced MRI (CMRI) compared to the unenhanced MRI alone. This is evaluated by three independent, blinded readers.

-

Safety Evaluation: Basic safety parameters are evaluated for 72 hours following Mangoral administration.

References

A Comparative Safety Analysis: Mangoral vs. Gadolinium-Based Contrast Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of medical imaging has been profoundly shaped by the advent of contrast-enhanced magnetic resonance imaging (MRI). For decades, gadolinium-based contrast agents (GBCAs) have been the cornerstone of this modality, offering invaluable diagnostic insights. However, growing concerns over the safety profile of GBCAs, particularly in vulnerable patient populations, have spurred the development of alternative contrast agents. This technical guide provides a comprehensive comparative safety analysis of Mangoral, an emerging manganese-based oral contrast agent, and the established class of GBCAs.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical safety data, experimental methodologies, and the underlying mechanisms of action and toxicity. All quantitative data are summarized in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core safety considerations.

Overview of Mangoral and Gadolinium-Based Contrast Agents

1.1. Mangoral: A Novel Oral Manganese-Based Contrast Agent

Mangoral is an investigational oral contrast agent developed as a safer alternative to GBCAs, specifically for liver imaging in patients with severe renal impairment.[1][2] Its active pharmaceutical ingredient is manganese (II) chloride tetrahydrate, formulated with L-alanine and vitamin D3 to enhance absorption.[3] The mechanism of action relies on the uptake of manganese by hepatocytes, providing contrast enhancement of liver tissue.[3]

1.2. Gadolinium-Based Contrast Agents (GBCAs): The Incumbent Standard

GBCAs are a class of intravenous contrast agents that have been in clinical use for over three decades.[4] They consist of a gadolinium ion (Gd³⁺) chelated to an organic ligand.[5] The paramagnetic properties of the gadolinium ion shorten the T1 relaxation time of surrounding water protons, thereby enhancing the MRI signal. GBCAs are classified based on the structure of their chelating ligand (linear or macrocyclic) and their ionic properties (ionic or non-ionic), which significantly influence their stability and safety profile.[4]

Preclinical Safety Profile: A Quantitative Comparison

The preclinical safety evaluation of contrast agents is crucial for identifying potential toxicities and establishing a safe starting dose for clinical trials. This section summarizes the available preclinical toxicology data for Mangoral's active ingredient, manganese chloride, and various GBCAs.

Table 1: Preclinical Acute Toxicity Data (LD50)

| Agent | Active Ingredient | Animal Model | Route of Administration | LD50 (mmol/kg) | Reference(s) |

| Mangoral | Manganese (II) chloride tetrahydrate | Rat | Oral | 1.48 (as MnCl₂·4H₂O) | [6] |

| Mouse | Oral | 1.71 (as MnCl₂) | [6] | ||

| Gadobutrol (B1674391) | Gadobutrol | Mouse | Intravenous | > 25 | [7] |

| Rat | Intravenous | > 25 | [7] | ||

| Gadodiamide (B1674392) | Gadodiamide | Mouse | Intravenous | 34 | [1] |

| Gadoterate (B1198928) meglumine (B1676163) | Gadoterate meglumine | - | - | Data not available | |

| Gadopiclenol | Gadopiclenol | Rat, Mouse | Intravenous | > 10 (Rat), > 12.5 (Mouse) | [8] |

Table 2: Preclinical Repeated-Dose Toxicity Data (NOAEL)

| Agent | Animal Model | Route & Duration | NOAEL | Key Findings | Reference(s) |

| Manganese Chloride | Rat | Drinking Water (Chronic) | 0.005 mg/kg/day | Central nervous system effects at higher doses. | [9] |

| Gadobutrol | Rat | IV, 4 weeks | 1.2 mmol/kg/day | Vacuolization of renal tubular epithelium at higher doses. | [10][11] |

| Dog | IV, 4 weeks | 1.0 mmol/kg/day | Vacuolization of renal tubular epithelium at higher doses. | [10][11] | |

| Gadopiclenol | Rat | IV, 28 days | 0.4 mmol/kg/day | Well-tolerated with a high safety margin. | [8][12][13] |

| Dog | IV, 28 days | 0.25 mmol/kg/day | Well-tolerated with a high safety margin. | [8][12][13] | |

| Gadodiamide | Rat | IV, 28 days | > 0.5 mmol/kg (single dose) | Vacuolization of proximal tubular cells. | [1] |

| Monkey | IV, 28 days | 1.25 mmol/kg/day | Well-tolerated. | [1] |

Clinical Safety Profile: A Comparative Overview

Clinical trials provide the ultimate assessment of a drug's safety in humans. Mangoral has undergone Phase I and II clinical trials and is currently in a pivotal Phase III study (SPARKLE). GBCAs have an extensive history of clinical use, with a well-documented safety profile that includes rare but serious adverse events.

3.1. Mangoral Clinical Safety

Six Phase I and Phase II clinical trials involving Mangoral have been completed without any serious safety concerns.[2] The ongoing SPARKLE Phase III trial (NCT04119843) is a multicenter, open-label study evaluating the safety and efficacy of a single oral dose of Mangoral (800 mg manganese chloride tetrahydrate) in patients with severe renal impairment and known or suspected focal liver lesions.[14][15][16][17]

Key Safety Endpoints of the SPARKLE Trial: [16]

-

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

-

Clinical safety laboratory testing (hematology, biochemistry, urinalysis).

-

Vital signs, physical examination, and neurological assessment.

-

Electrocardiogram (ECG) monitoring.

-

Blood manganese concentrations.

-

Evaluation of brain MRI in a subgroup of patients.

3.2. Gadolinium-Based Contrast Agents Clinical Safety

The clinical safety of GBCAs is well-documented, with a low overall incidence of acute adverse reactions. However, two significant safety concerns have emerged over the years: Nephrogenic Systemic Fibrosis (NSF) and Gadolinium Deposition Disease (GDD).

Table 3: Incidence of Acute Adverse Drug Reactions (ADRs) with Gadoterate Meglumine

| Study Population | Number of Patients | ADR Rate | Most Frequent ADRs | Reference(s) |

| International Prospective Observational Study | 35,499 | 0.09% | Urticaria (0.03%), Nausea (0.02%), Vomiting (0.01%) | [18][19] |

| Pediatric Population (sub-analysis) | 1,629 | 0.06% (one event of vomiting) | Vomiting | [20] |

3.2.1. Nephrogenic Systemic Fibrosis (NSF)

NSF is a rare but serious and potentially fatal fibrosing disease that occurs in patients with severe renal impairment who have been exposed to certain GBCAs.[21] The risk is highest with less stable, linear GBCAs. The pathophysiology is believed to involve the dissociation of the gadolinium ion from its chelate, leading to the activation of circulating fibrocytes and subsequent tissue fibrosis.

3.2.2. Gadolinium Deposition Disease (GDD)

GDD is a more recently described condition in patients with normal or near-normal renal function who report persistent and often debilitating symptoms after receiving a GBCA.[22][23] Symptoms can include widespread pain, fatigue, and cognitive disturbances.[22][23] The underlying mechanism of GDD is not yet fully understood but is thought to be related to an inflammatory response to deposited gadolinium.

Experimental Protocols and Methodologies

A thorough understanding of the experimental designs used to assess the safety of these contrast agents is essential for interpreting the data.

4.1. Preclinical Toxicology Studies

Standard preclinical toxicology studies for contrast agents are conducted in accordance with regulatory guidelines, such as those from the FDA and EMA.

-

Acute Toxicity (LD50) Studies: These studies aim to determine the dose of a substance that is lethal to 50% of the test animals after a single administration. Typically conducted in rodents (e.g., rats, mice) via the intended clinical route of administration (oral for Mangoral, intravenous for GBCAs).[24] Observations for mortality and clinical signs of toxicity are usually made for up to 14 days.[24]

-

Repeated-Dose Toxicity Studies: These studies evaluate the toxic effects of a substance after repeated administration over a specific period (e.g., 28 days).[8][10] They are conducted in at least two species, one rodent and one non-rodent (e.g., rats and dogs).[10] Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and histopathological examination of tissues.[8][10] The No-Observed-Adverse-Effect Level (NOAEL) is determined from these studies.

-

Genotoxicity Studies: A battery of in vitro and in vivo tests are conducted to assess the potential of a substance to induce genetic mutations or chromosomal damage.[8]

-

Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.[8][12]

4.2. Clinical Trial Protocols

The SPARKLE Phase III trial for Mangoral serves as a representative example of a clinical study designed to assess the safety of a new contrast agent.

-

Study Design: A multicenter, open-label, single-arm study where each patient serves as their own control (comparison of pre- and post-contrast MRI).[14][15]

-

Patient Population: Adult patients with severe renal impairment (eGFR < 30 mL/min/1.73 m²) and known or suspected focal liver lesions.[14][15]

-

Intervention: A single oral dose of Mangoral (800 mg manganese chloride tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3).[14][15]

-

Safety Assessments: Comprehensive monitoring of adverse events, laboratory parameters, vital signs, ECGs, and manganese blood levels at predefined time points post-administration.[16]

Visualization of Key Pathways and Workflows

5.1. Signaling Pathway of Nephrogenic Systemic Fibrosis (NSF)

References

- 1. Preclinical safety assessment and pharmacokinetics of gadodiamide injection, a new magnetic resonance imaging contrast agent [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Development Mangoral – ASCELIA [ascelia.com]

- 3. storage.mfn.se [storage.mfn.se]

- 4. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review [mdpi.com]

- 5. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwwapps.uww.edu [uwwapps.uww.edu]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hydratechnm.org [hydratechnm.org]

- 10. Toxicological safety evaluation of gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Facebook [cancer.gov]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Observational study on the safety profile of gadoterate meglumine in 35,499 patients: The SECURE study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Observational study on the safety profile of gadoterate meglumine in 35,499 patients: The SECURE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Safety of gadoterate meglumine in over 1600 children included in the prospective observational SECURE study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pathophysiology of gadolinium-associated systemic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gadolinium Deposition Disease: Current State of Knowledge and Expert Opinion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gadolinium Deposition Disease: Current State of Knowledge and Expert Opinion. | Semantic Scholar [semanticscholar.org]

- 24. fda.gov [fda.gov]

Absorption Promoters in the Mangoral® Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangoral®, also known as Orviglance®, CMC-001, or ACE-MBCA, is an orally administered manganese-based contrast agent developed for magnetic resonance imaging (MRI), particularly for the detection and visualization of focal liver lesions. A key challenge in the development of an oral manganese-based agent is the inherently poor absorption of manganese from the gastrointestinal tract. To overcome this, the Mangoral® formulation incorporates specific absorption promoters designed to enhance the bioavailability of manganese, ensuring sufficient concentrations reach the liver to provide a significant signal-enhancing effect.[1][2][3] This technical guide provides an in-depth overview of the core absorption promoters in the Mangoral® formulation, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Core Components of the Mangoral® Formulation

The Mangoral® formulation consists of three primary components: the active pharmaceutical ingredient (API) and two absorption promoters.

| Component | Chemical Name | Role in Formulation |

| Manganese(II) chloride tetrahydrate | MnCl₂·4H₂O | Paramagnetic contrast agent |

| L-alanine | (2S)-2-aminopropanoic acid | Absorption Promoter |

| Vitamin D₃ | Cholecalciferol | Absorption Promoter |

Table 1: Core components of the Mangoral® formulation.

Absorption Promoters and Their Mechanisms of Action

Under normal physiological conditions, less than 5% of ingested manganese is absorbed through the intestine. The inclusion of L-alanine and vitamin D₃ in the Mangoral® formulation is critical for increasing this absorption rate.

L-alanine

L-alanine is a non-essential amino acid that has been identified as a key absorption promoter in the Mangoral® formulation. While the precise mechanism for its enhancement of manganese absorption is not fully elucidated in the public literature, it is suggested to play a role in maintaining the optimal oxidation state of manganese (Mn(II)) in the reconstituted solution, which is the most effective paramagnetic state.[1] Furthermore, amino acids are known to form complexes with metal ions, which can influence their transport across the intestinal epithelium. It is hypothesized that L-alanine may form a chelate with manganese, utilizing amino acid transporters to facilitate its uptake.

Vitamin D₃

Vitamin D₃ is a crucial prohormone primarily involved in calcium and phosphate (B84403) homeostasis. However, recent research has demonstrated its role in regulating the transport of other divalent cations, including manganese. The proposed mechanism of action for vitamin D₃ in enhancing manganese absorption is through the upregulation of specific metal transporters in the intestinal epithelial cells.

Specifically, studies have shown that vitamin D₃ can transactivate the gene SLC30A10, which encodes for the zinc and manganese transporter ZnT10.[4] This transporter is highly expressed in the small intestine. By increasing the expression of ZnT10, vitamin D₃ effectively enhances the cellular machinery responsible for transporting manganese from the intestinal lumen into the bloodstream.

Caption: Proposed signaling pathway for Vitamin D₃-mediated enhancement of manganese absorption.

Quantitative Data on Absorption Enhancement

While direct comparative studies quantifying the percentage increase in manganese bioavailability with and without L-alanine and vitamin D₃ are not publicly available, clinical trial data for the complete Mangoral® (CMC-001) formulation demonstrates its efficacy in achieving significant liver enhancement, which is indicative of successful absorption.

| Parameter | Value | Study Population | Notes |

| Dose-dependent Liver Enhancement | Increase in liver-to-muscle Signal Intensity (SI) ratio was significantly higher with 0.8 g CMC-001 (0.696) compared to 0.4 g (0.458) and 0.2 g (0.223).[5] | Healthy Volunteers | This demonstrates that the formulation facilitates a dose-proportional increase in manganese delivery to the liver. |

| Peak Blood Manganese Concentration | Highest post-dose blood concentrations were generally observed 2 to 4 hours post-dose.[1] | Healthy Volunteers | The mean concentration remained within the normal physiological range.[1] |

| First-Pass Effect | Up to 98% of absorbed manganese is taken up by the liver in the first pass.[3] | General Knowledge | This high first-pass uptake is crucial for liver-specific imaging and minimizes systemic exposure. |

Table 2: Pharmacokinetic and pharmacodynamic parameters of the Mangoral® formulation.

Experimental Protocols

Detailed proprietary experimental protocols for Mangoral® are not publicly disclosed. However, based on the available literature, the following methodologies are standard for evaluating the oral absorption of manganese and the efficacy of absorption promoters.

In Vitro Models: Caco-2 Cell Permeability Assay

This assay is a standard method for predicting intestinal drug absorption.

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are seeded on a semi-permeable membrane in a Transwell® insert.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study: A solution containing manganese chloride, with and without the absorption promoters (L-alanine, vitamin D₃), is added to the apical (upper) chamber.

-

Sampling: Samples are collected from the basolateral (lower) chamber at various time points.

-

Quantification: The concentration of manganese in the basolateral samples is quantified using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of manganese transport across the cell monolayer.

Caption: Experimental workflow for the Caco-2 cell permeability assay.

In Vivo Animal Studies: Intestinal Perfusion in Rats

This method allows for the direct measurement of absorption in a specific segment of the intestine.

-